Somatuline Autogel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

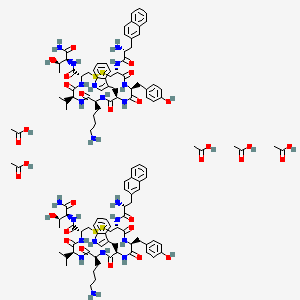

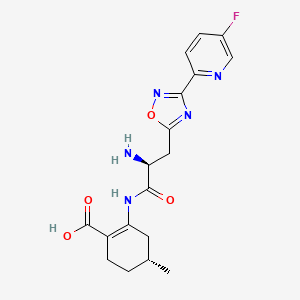

Somatuline Autogel is a long-acting formulation of lanreotide, a somatostatin analogue. Lanreotide is used primarily for the treatment of acromegaly, a condition characterized by excessive growth hormone production, and for the management of symptoms associated with neuroendocrine tumors. The compound works by mimicking the action of somatostatin, a hormone that inhibits the release of several other hormones, including growth hormone and insulin-like growth factor 1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanreotide, the active ingredient in Somatuline Autogel, is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The synthesis is typically carried out in a solid-phase peptide synthesis reactor, where the growing peptide is anchored to a solid resin. The reaction conditions include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of lanreotide involves large-scale solid-phase peptide synthesis followed by purification steps such as high-performance liquid chromatography. The purified peptide is then formulated into a supersaturated aqueous gel for extended release. The final product is filled into pre-filled syringes for subcutaneous administration .

Chemical Reactions Analysis

Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:

Oxidation: Lanreotide can be oxidized at its methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Lanreotide can undergo substitution reactions at its amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Restored methionine residues.

Substitution: Modified peptide chains with substituted side chains.

Scientific Research Applications

Somatuline Autogel has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.

Medicine: Extensively used in clinical research for the treatment of acromegaly and neuroendocrine tumors. .

Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems.

Mechanism of Action

Lanreotide, the active component of Somatuline Autogel, exerts its effects by binding to somatostatin receptors, primarily subtypes 2 and 5. This binding inhibits the release of growth hormone and insulin-like growth factor 1 from the pituitary gland. Additionally, lanreotide reduces the secretion of several gastrointestinal hormones, thereby alleviating symptoms associated with neuroendocrine tumors .

Comparison with Similar Compounds

Octreotide: Another somatostatin analogue used for similar indications.

Pasireotide: A newer somatostatin analogue with a broader receptor binding profile.

Comparison:

Properties

Molecular Formula |

C118H158N22O30S4 |

|---|---|

Molecular Weight |

2492.9 g/mol |

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1 |

InChI Key |

RUGAHXUZHWYHNG-NLGNTGLNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)

![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)

![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)

![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)

![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)

![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)

![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)